molecular formula C9H6BrF3O B1272838 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone CAS No. 2003-10-3

2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

Cat. No. B1272838
Key on ui cas rn: 2003-10-3
M. Wt: 267.04 g/mol
InChI Key: TZIYNLSEBAYCBZ-UHFFFAOYSA-N
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Patent
US07851473B2

Procedure details

Bromine (4.25 g, 26.6 mmol) was slowly added dropwise to a solution of 1-[3-(trifluoromethyl)phenyl]ethanone (5.00 g, 26.6 mmol) in diethyl ether (100 ml), and the mixture was stirred at room temperature for 4 hours. The reaction mixture was distilled off under reduced pressure to give the desired product as an oil quantitatively.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[F:3][C:4]([F:15])([F:14])[C:5]1[CH:6]=[C:7]([C:11](=[O:13])[CH3:12])[CH:8]=[CH:9][CH:10]=1>C(OCC)C>[Br:1][CH2:12][C:11]([C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([C:4]([F:14])([F:15])[F:3])[CH:6]=1)=[O:13]

Inputs

Step One
Name
Quantity
4.25 g
Type
reactant
Smiles
BrBr
Name
Quantity
5 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C(C)=O)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrCC(=O)C1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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